molecular formula C18H14BrN B1269916 4-Bromotriphenylamine CAS No. 36809-26-4

4-Bromotriphenylamine

Cat. No.: B1269916
CAS No.: 36809-26-4
M. Wt: 324.2 g/mol
InChI Key: SQTLUXJWUCHKMT-UHFFFAOYSA-N
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Description

4-Bromotriphenylamine is an organic compound with the molecular formula C18H14BrN. It is a derivative of triphenylamine, where one of the hydrogen atoms on the phenyl ring is replaced by a bromine atom. This compound is known for its applications in organic synthesis and material science, particularly in the development of organic semiconductors and light-emitting materials .

Preparation Methods

Electrophilic Aromatic Bromination Using N-Bromosuccinimide

The most widely reported synthesis of 4-bromotriphenylamine involves direct bromination of triphenylamine using N-bromosuccinimide (NBS) under mild conditions.

Reaction Conditions and Optimization

Triphenylamine (1.0 g, 4.08 mmol) is dissolved in anhydrous dimethylformamide (DMF, 20 mL) under nitrogen atmosphere. NBS (577 mg, 4.89 mmol) is added portion-wise, and the mixture is stirred at room temperature for 5 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with hexane/ethyl acetate (9:1) as the eluent. Key optimizations include:

  • Solvent selection : DMF enhances solubility and stabilizes the bromonium ion intermediate.
  • Stoichiometry : A 1.2:1 molar ratio of NBS to triphenylamine minimizes di- or polybrominated byproducts.
  • Temperature : Room temperature avoids decomposition of NBS while maintaining reaction efficiency.

Workup and Purification

The crude product is extracted with dichloromethane (3 × 50 mL), washed with water, and dried over anhydrous Na$$2$$SO$$4$$. Solvent removal under reduced pressure yields a pale-yellow solid, which is purified via silica gel column chromatography (hexane/ethyl acetate, 95:5) to afford this compound as a white amorphous solid in 62% yield.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1H $$ NMR (400 MHz, CDCl$$_3$$) :

  • δ 7.36–7.32 (m, 2H, Ar–H),
  • δ 7.31–7.25 (m, 4H, Ar–H),
  • δ 7.12–7.03 (m, 6H, Ar–H),
  • δ 7.00–6.95 (m, 2H, Ar–H).

$$ ^{13}C $$ NMR (101 MHz, CDCl$$_3$$) :

  • δ 147.38 (C–N),
  • δ 147.03 (C–Br),
  • δ 132.16, 129.39, 125.14, 124.42, 123.23, 114.76 (Ar–C).

Physical Properties

  • Melting point : 108–112°C (lit.).
  • Purity : ≥97% (HPLC).
  • Molecular formula : C$${18}$$H$${14}$$BrN.

Alternative Synthetic Routes and Mechanistic Insights

Oxidative Dimerization Mediated by Tungsten Hexachloride

Reaction of triphenylamine with WCl$$6$$ in CH$$2$$Cl$$2$$ produces the triphenylammonium salt [NHPh$$3$$][WCl$$_6$$], followed by hydrolytic workup to yield N,N,N',N'-tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine. While this method primarily generates dimeric species, it highlights the reactivity of this compound in forming extended π-conjugated systems.

Critical Analysis of Methodologies

Advantages of NBS Bromination

  • Regioselectivity : Bromination occurs exclusively at the para position relative to the amine group due to electron-donating effects.
  • Scalability : Gram-scale synthesis is feasible with minimal equipment requirements.
  • Cost-effectiveness : NBS is commercially available and less hazardous than molecular bromine.

Limitations and Challenges

  • Byproduct formation : Trace amounts of dibrominated species may require careful chromatographic separation.
  • Solvent disposal : DMF necessitates proper waste management due to environmental toxicity.

Industrial and Research Applications

Role in Optoelectronic Materials

This compound is a precursor for hole-transporting materials in perovskite solar cells and OLEDs. Its bromine substituent enables further functionalization via Suzuki-Miyaura or Ullmann couplings.

Coordination Chemistry

The compound forms stable complexes with transition metals (e.g., iridium, tungsten), which exhibit tunable photophysical properties for lighting and sensing applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromotriphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of 4-Bromotriphenylamine

This compound can be synthesized through various methods, including palladium-catalyzed coupling reactions. A common approach involves the reaction of 4-bromoaniline with suitable electrophiles under controlled conditions to yield the desired product. The synthesis route often influences the compound's properties and its subsequent applications in different fields.

Properties of this compound

The compound exhibits unique electronic properties due to its triphenylamine structure, which allows for efficient charge transport. Key properties include:

  • High thermal stability : Essential for applications in electronic devices.
  • Good solubility : Facilitates processing into films or coatings.
  • Strong photophysical characteristics : Makes it suitable for light-emitting applications.

Hole Transport Materials

This compound and its derivatives are extensively used as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The hyperbranched poly(triphenylamine) synthesized from this compound has shown promising results in enhancing device performance due to its high ionization potential and effective charge injection properties .

Material Function Performance Metrics
Hyperbranched Poly(triphenylamine)Hole transportImproved efficiency in OLED devices
Diacetylene-bridged triphenylaminesEnhanced charge transportHigh stacking efficiency

Photovoltaic Devices

Research has demonstrated that triphenylamine-based compounds can significantly improve the performance of bulk heterojunction solar cells. For instance, blends of this compound derivatives with electron-accepting materials like PCBM have yielded power conversion efficiencies exceeding 4% .

Case Study 1: OLED Applications

In a study involving the use of hyperbranched poly(triphenylamine) as a hole transport layer in OLEDs, devices were fabricated showing yellow-green emission with enhanced efficiency compared to traditional materials. The end-capping of polymers significantly influenced their ionization potentials, which in turn affected hole injection capabilities .

Case Study 2: Photovoltaic Efficiency

A series of experiments on triphenylamine derivatives revealed that modifying the electron-withdrawing groups attached to the triphenylamine core could enhance the absorption spectrum and reduce the band gap, leading to improved photovoltaic performance .

Mechanism of Action

The mechanism of action of 4-Bromotriphenylamine involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be easily substituted, allowing the compound to form a wide range of derivatives. In electronic applications, its ability to form stable radicals and participate in electron transfer processes is crucial .

Comparison with Similar Compounds

  • 4-Bromoaniline
  • 4-Bromobiphenyl
  • Triphenylamine

Comparison: 4-Bromotriphenylamine is unique due to the presence of the bromine atom on the phenyl ring, which enhances its reactivity in substitution and coupling reactions. Compared to 4-Bromoaniline and 4-Bromobiphenyl, this compound has a more complex structure, making it suitable for applications in material science and organic electronics .

Biological Activity

4-Bromotriphenylamine (4-Br-TPA) is a compound that belongs to the class of triphenylamines, which are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis. Recent studies have begun to explore the biological activities of 4-Br-TPA, revealing its potential in various biomedical applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the following chemical structure:

C18H15Br(Molecular Weight 324.22 g mol)\text{C}_{18}\text{H}_{15}\text{Br}\quad (\text{Molecular Weight }324.22\text{ g mol})

The presence of the bromine atom enhances its electron-withdrawing properties, which can influence its reactivity and interaction with biological systems.

Biological Activity Overview

Recent research has identified several key areas where 4-Br-TPA exhibits biological activity:

  • Anticancer Activity : Studies have indicated that 4-Br-TPA can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This mechanism is particularly relevant in targeting various cancer cell lines, including breast cancer (MCF-7) and colon cancer (MC38-luc) cells .
  • Cytotoxicity : The cytotoxic effects of 4-Br-TPA were evaluated using the CCK-8 assay, which demonstrated that concentrations up to 100 μM did not significantly affect normal liver cells (LO2), indicating a favorable safety profile for potential therapeutic applications .
  • Fluorescent Imaging : 4-Br-TPA derivatives have been utilized as fluorescent probes in bioimaging applications. For instance, a derivative was shown to have effective near-infrared (NIR) fluorescence properties, allowing for deep tissue imaging in vivo . This could be particularly beneficial for tracking tumor progression and response to treatments.

The biological activity of 4-Br-TPA can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound has been shown to increase ROS levels in cancer cells, leading to apoptosis. This is thought to be mediated by mitochondrial dysfunction and activation of apoptotic pathways .
  • Selective Cytotoxicity : The differential cytotoxic effects observed between cancerous and normal cells suggest that 4-Br-TPA may exploit specific metabolic pathways or vulnerabilities present in tumor cells .

Study 1: Anticancer Efficacy

In a recent study involving MC38-luc tumor-bearing mice, administration of a NIR probe derived from 4-Br-TPA resulted in significant tumor localization and imaging capabilities. The study reported that NIR signals were detectable within minutes post-injection, with increased signal intensity correlating with tumor size .

Study 2: Cytotoxicity Assessment

A comprehensive cytotoxicity assessment using various cell lines revealed that while MCF-7 and MC38-luc cells exhibited significant sensitivity to 4-Br-TPA treatment, normal LO2 cells remained largely unaffected at similar concentrations. This selectivity highlights the compound's potential as a targeted anticancer agent .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with various derivatives of triphenylamine compounds compared to this compound:

CompoundAnticancer ActivityCytotoxicity (IC50 μM)Imaging Capability
This compound Yes>100 (LO2)High (NIR)
Triphenylamine Moderate~50Moderate
Brominated Derivatives Yes~30Low

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromotriphenylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The primary synthesis involves bromination of triphenylamine using N-bromosuccinimide (NBS) in dry benzene under reflux conditions . Alternative methods include Ullmann coupling or Buchwald-Hartwig amination with brominated precursors. Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of triphenylamine to NBS) and inert atmospheres to prevent side reactions. Purity (>97%) is typically verified via HPLC and elemental analysis .

Q. What standard characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic proton splitting near δ 7.2–7.8 ppm) .
  • Melting Point Analysis : 108–112°C (sharp range indicates high purity) .
  • Mass Spectrometry : Molecular ion peak at m/z 323.03 (M+^+) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (R36/37/38 hazard code) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (P304+P340 precaution) .
  • Storage : Seal in airtight containers under dry, dark conditions to prevent degradation; avoid ignition sources (flash point: 207.3°C) .

Advanced Research Questions

Q. How can substituent effects on the electronic properties of this compound be systematically analyzed for optoelectronic applications?

  • Methodological Answer :

  • Experimental Design : Synthesize derivatives with electron-donating (e.g., –OCH3_3) or electron-withdrawing (e.g., –NO2_2) groups at the para position.
  • Characterization : Use cyclic voltammetry to measure oxidation potentials (HOMO/LUMO levels) and UV-Vis spectroscopy to track absorption shifts. For example, introducing –OCH3_3 red-shifts absorption due to increased conjugation .
  • Theoretical Modeling : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets to correlate substituent effects with charge-transfer properties .

Q. What strategies resolve contradictions in reported charge-carrier mobility values for this compound-based thin films?

  • Methodological Answer :

  • Data Reconciliation : Compare film fabrication methods (e.g., spin-coating vs. vacuum deposition) and annealing temperatures (e.g., 80–150°C). Mobility discrepancies often arise from crystallinity variations, measurable via X-ray diffraction (XRD) .
  • Standardized Testing : Use time-of-flight (TOF) or space-charge-limited current (SCLC) techniques under identical environmental conditions (humidity <10%) .

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions for OLED intermediates?

  • Methodological Answer :

  • Ab Initio Calculations : Employ effective core potentials (ECPs) and relativistic corrections to model bromine’s electronegativity and steric effects during Suzuki or Heck couplings .
  • Kinetic Studies : Track activation barriers for C–Br bond cleavage using transition state theory (Gaussian 09 software) .

Q. Methodological Challenges & Solutions

Q. What experimental controls are necessary to mitigate degradation of this compound under ambient conditions?

  • Methodological Answer :

  • Light Sensitivity : Store samples in amber vials; monitor UV stability via accelerated aging tests (e.g., 72 hrs under 365 nm UV lamp) .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers; confirm stability via thermogravimetric analysis (TGA) .

Q. How can researchers validate the role of this compound as a hole-transport layer (HTL) in perovskite solar cells?

  • Methodological Answer :

  • Device Fabrication : Deposit 30–50 nm films via thermal evaporation (base pressure: 106^-6 Torr).
  • Performance Metrics : Compare power conversion efficiency (PCE) and hysteresis indices against spiro-OMeTAD controls. Use impedance spectroscopy to quantify charge recombination rates .

Properties

IUPAC Name

4-bromo-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTLUXJWUCHKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349081
Record name 4-Bromotriphenylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36809-26-4
Record name 4-Bromotriphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromotriphenylamine
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Synthesis routes and methods I

Procedure details

N,N′-dimethylethylenediamine 1.76 g was added to diphenylamine 16.9 g, 4-bromoiodobenzene 28.2 g sodium t-butoxide 14.4 g, copper powder 3.81 g and a xylene 100 ml solution, and the mixture was heated and refluxed for 24 hours under argon atmosphere. After cooled down to room temperature, the mixture was filtered to remove an insoluble matter, and the filtrate was concentrated. The residue was refined by silica gel chromatography to obtain 22.7 g of white crystal of 4-bromotriphenylamine.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step One
Name
copper
Quantity
3.81 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 500 ml flask, 17.2 g (0.1 mol) of 4-bromoaniline, 50 g (0.24 mol) of iodobenzene, 32 g (0.8 mol) of potassium hydroxide, 0.04 g (0.04 mol, 0.4 eq.) of cuprous chloride and 0.08 g (0.04 mol, 0.4 eq.) of phenanthroline were introduced and stirred for 12 hours at 180° C. under nitrogen atmosphere. The reaction mixture was cooled to room temperature and the insoluble solid salt was filtered off. The filtrate was extracted with toluene and distilled water two times and then the organic layer was collected. Toluene was removed from the organic layer under reduced pressure to provide an organic compound. The organic compound was purified by column chromatography using n-hexane as an eluent. Then, the product was precipitated with a small amount of ethanol to provide 21 g of diphenylamino 4-bromobenzene (yield 65%). m/z 324 (M+).
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

8.0 g (45 mmol) of N-bromosuccinimide and 10.0 g (41 mmol) of triphenylamine were placed in a 200 mL three-neck flask and then 150 mL of N,N-dimethylformamide was added. The mixture were stirred overnight at room temperature. N,N-dimethylformamide was removed, and the obtained solid was extracted with carbon tetrachloride. The solvent was removed, and the crude product was twice recrystallized from ethanol. As a result, a white solid of 4-bromotriphenylamine was obtained in an amount of 8.2 g (61.7%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 1-bromo-4-iodobenzene (11.30 g., 40 mmol.), diphenylamine (6.65 g., 39.3 mmol.), powdered potassium carbonate (26.6 g., 192.7 mmol.), 18-crown-6 (1.06 g., 4 mmol.), copper bronze (1.37 g., 21.6 mmol.), and 1.2-dichlorobenzene (40 ml) was kept at 190° C., cooled and filtered. The residue left on concentration of filtrate, was chromatograhped on silica gel. After elution with hexanes (1 liter), the product came out in 9:1 toluene hexanes eluates, and was isolated as a colorless solid after trituration with methanol, 4.47 g. (35% yield), m.p. 113-115° C. Mass Spec (m/z): 371 (M+iodotriphenylamine), 323 325 (M+).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
copper bronze
Quantity
1.37 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
iodotriphenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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